3-(3-Chloropropyl)furan
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Overview
Description
3-(3-Chloropropyl)furan is a heterocyclic organic compound that features a furan ring substituted with a 3-chloropropyl group. Furans are known for their aromatic properties and are widely used in various chemical applications due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(3-Chloropropyl)furan involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones. This reaction proceeds through cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in a one-flask approach . This method is advantageous due to its metal-free and oxidant-free conditions, making it environmentally friendly and efficient.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced efficiently and meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, forming different substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include palladium or nickel catalysts.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Sodium cyanide in dimethylformamide can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Furanones, furoic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloropropyl)furan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of resins, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)furan involves its interaction with various molecular targets. The furan ring can participate in electrophilic aromatic substitution reactions, while the chloropropyl group can undergo nucleophilic substitution. These interactions can lead to the formation of various biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
Furan: The parent compound with a simple furan ring.
Furfuryl Alcohol: A furan derivative with a hydroxymethyl group.
2-(3-Chloropropyl)furan: A positional isomer with the chloropropyl group at a different position.
Uniqueness
3-(3-Chloropropyl)furan is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. This makes it valuable for specific applications in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C7H9ClO |
---|---|
Molecular Weight |
144.60 g/mol |
IUPAC Name |
3-(3-chloropropyl)furan |
InChI |
InChI=1S/C7H9ClO/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2 |
InChI Key |
FUYNZYRHMBAANY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CCCCl |
Origin of Product |
United States |
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